molecular formula C13H10F2N2 B11878781 5,7-Difluoro-2-(pyridin-2-yl)indoline

5,7-Difluoro-2-(pyridin-2-yl)indoline

Cat. No.: B11878781
M. Wt: 232.23 g/mol
InChI Key: FALYMZOMGOYYFX-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-(pyridin-2-yl)indoline: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2-(pyridin-2-yl)indoline typically involves the reaction of 5,7-difluoroindole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Difluoro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs for treating diseases such as cancer and viral infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-Fluoro-2-(pyridin-2-yl)indoline
  • 7-Fluoro-2-(pyridin-2-yl)indoline
  • 2-(Pyridin-2-yl)indoline

Comparison: 5,7-Difluoro-2-(pyridin-2-yl)indoline is unique due to the presence of two fluorine atoms at the 5 and 7 positions of the indole ring. This structural feature enhances its chemical stability and biological activity compared to similar compounds with fewer or no fluorine atoms .

Properties

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

5,7-difluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10F2N2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2

InChI Key

FALYMZOMGOYYFX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)F)C3=CC=CC=N3

Origin of Product

United States

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